2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced through a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with the triazole ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The triazole ring and the pyridine ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can be compared with other similar compounds, such as:
2-methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole: This compound also contains a naphthalene moiety and a nitrogen-containing ring, but it differs in the type of ring and the presence of a nitro group.
N-methyl-2-[[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide: This compound has a similar naphthalene moiety and a sulfur-containing ring, but it differs in the type of ring and the presence of a phenylacetamide group.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H16N4S/c1-23-18(17-11-4-5-12-20-17)21-22-19(23)24-13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 |
InChI Key |
DZXRIESUZAVBKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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